9-(3-o-Methylpentofuranosyl)-9h-purin-6-amine 9-(3-o-Methylpentofuranosyl)-9h-purin-6-amine 3'-O-Methyladenosine belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. 3'-O-Methyladenosine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 10300-22-8
VCID: VC0085029
InChI: InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)
SMILES: COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol

9-(3-o-Methylpentofuranosyl)-9h-purin-6-amine

CAS No.: 10300-22-8

Main Products

VCID: VC0085029

Molecular Formula: C11H15N5O4

Molecular Weight: 281.27 g/mol

9-(3-o-Methylpentofuranosyl)-9h-purin-6-amine - 10300-22-8

CAS No. 10300-22-8
Product Name 9-(3-o-Methylpentofuranosyl)-9h-purin-6-amine
Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
IUPAC Name 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol
Standard InChI InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)
Standard InChIKey RYAFZRROCNNRFK-IOSLPCCCSA-N
Isomeric SMILES CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO
SMILES COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Canonical SMILES COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Physical Description Solid
Description 3'-O-Methyladenosine belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. 3'-O-Methyladenosine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Synonyms 3'-O-methyladenosine
PubChem Compound 266056
Last Modified Nov 11 2021
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